![molecular formula C15H11F5O2 B13425023 1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)
1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene is a fluorinated organic compound with a complex structure It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Métodos De Preparación
One common synthetic route involves the reaction of trichloroethylene with hydrogen fluoride to produce 1,1,1,2-tetrafluoroethane, which is then further reacted with appropriate reagents to introduce the methoxyphenoxy group and the fluoro substituent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include butyllithium, hydrogen fluoride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their structure and function. This interaction can lead to changes in cellular processes and pathways, which are the basis for its potential therapeutic effects .
Comparación Con Compuestos Similares
1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene can be compared with other similar compounds, such as:
1,1,2,2-Tetrafluoroethane: Used as a foam expansion agent and heat transfer fluid.
1,1,1,2-Tetrafluoroethane: Commonly used as a refrigerant and in particle detectors.
1,2-Dichloro-1,1,2,2-tetrafluoroethane: Known for its use as a refrigerant and in various industrial applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
Fórmula molecular |
C15H11F5O2 |
|---|---|
Peso molecular |
318.24 g/mol |
Nombre IUPAC |
1-fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene |
InChI |
InChI=1S/C15H11F5O2/c1-21-12-4-2-3-5-13(12)22-15(19,20)14(17,18)10-6-8-11(16)9-7-10/h2-9H,1H3 |
Clave InChI |
MUUFMLRXKGARCR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OC(C(C2=CC=C(C=C2)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


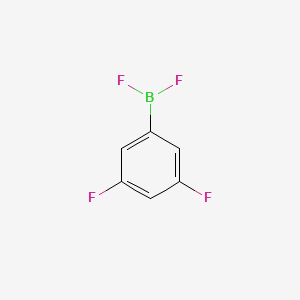

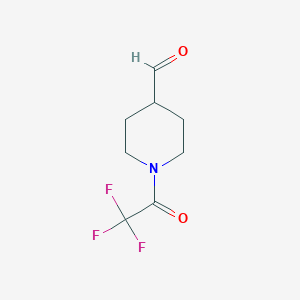

![(alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol](/img/structure/B13424948.png)
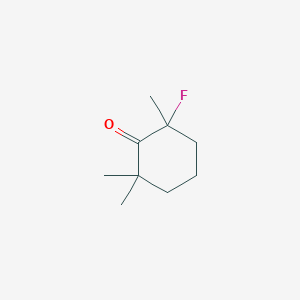
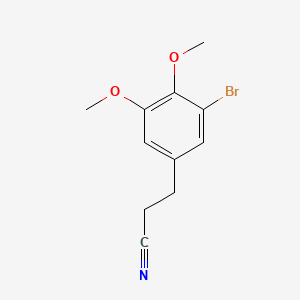
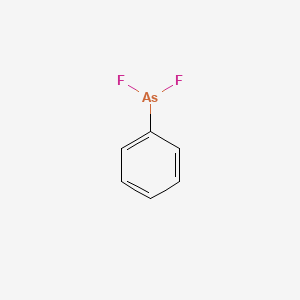
![(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13424959.png)

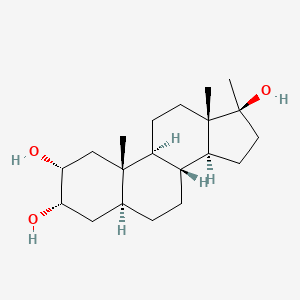
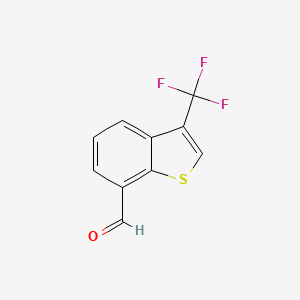
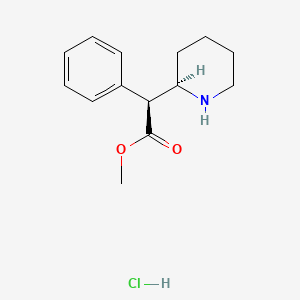
![4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B13425009.png)
